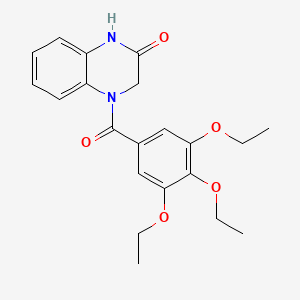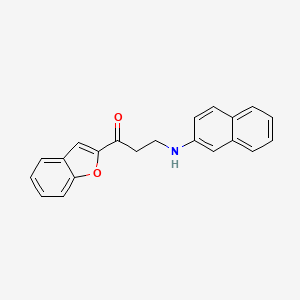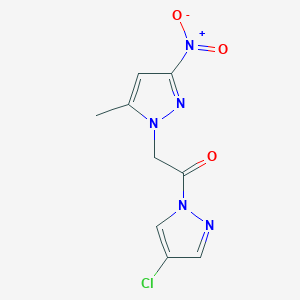![molecular formula C22H16N2O6 B11489446 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11489446.png)
2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[g]chromene core, which is a fused ring system combining benzene and chromene, and is further substituted with amino, hydroxy, and methoxy groups. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate through the reaction of a substituted benzaldehyde with malononitrile in the presence of a base. This intermediate can then undergo cyclization and further functional group modifications to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves standard organic chemistry techniques such as refluxing, crystallization, and purification through chromatography.
Chemical Reactions Analysis
2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various acids or bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, inhibiting or modifying their function. Additionally, its ability to undergo redox reactions can impact cellular oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE include other benzo[g]chromene derivatives and compounds with similar functional groups. For example:
2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-4H-CHROMENE-3-CARBONITRILE: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
3,4-DIMETHOXYPHENYLACETIC ACID: Although structurally simpler, it shares the methoxy and hydroxy functional groups, making it useful for comparative studies.
The uniqueness of 2-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O6/c1-28-14-7-10(8-15(29-2)20(14)27)16-13(9-23)22(24)30-21-17(16)18(25)11-5-3-4-6-12(11)19(21)26/h3-8,16,27H,24H2,1-2H3 |
InChI Key |
HCFOOWMJPPVVNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-15-methylsulfanyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489372.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11489382.png)
![4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11489383.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489388.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butanoate](/img/structure/B11489389.png)
![3-(3-Chlorophenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B11489394.png)
![N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489398.png)

![N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489407.png)
![1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489408.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11489410.png)
![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
